3-(5-Chloro-2-nitrophenoxy)pyrrolidine
Overview
Description
3-(5-Chloro-2-nitrophenoxy)pyrrolidine: is an organic compound with the molecular formula C10H11ClN2O3 and a molecular weight of 242.66 g/mol . This compound features a pyrrolidine ring substituted with a 5-chloro-2-nitrophenoxy group, making it a significant molecule in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Chloro-2-nitrophenoxy)pyrrolidine typically involves the reaction of 5-chloro-2-nitrophenol with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: 3-(5-Chloro-2-nitrophenoxy)pyrrolidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The pyrrolidine ring can be oxidized under specific conditions to form corresponding oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Substituted Pyrrolidines: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: 3-(5-Chloro-2-nitrophenoxy)pyrrolidine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-nitrophenoxy)pyrrolidine depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the reduction product (amino derivative) may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
- 3-(5-Chloro-2-nitrophenoxy)pyrrolidine-2,5-dione
- This compound-2-one
- This compound-2,5-diones
Comparison: Compared to its analogs, this compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the nitro group and the pyrrolidine ring provides a distinct chemical environment that can be exploited for various synthetic and biological applications .
Properties
IUPAC Name |
3-(5-chloro-2-nitrophenoxy)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-7-1-2-9(13(14)15)10(5-7)16-8-3-4-12-6-8/h1-2,5,8,12H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQYLCIXOMNAOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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